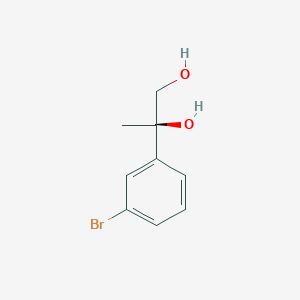
1,3-Benzodioxole-4-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-4-acetaldehyde is an organic compound that belongs to the class of benzodioxoles It is characterized by a benzene ring fused with a dioxole ring and an acetaldehyde group attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-4-acetaldehyde can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes to form 1,3-benzodioxole, which is then subjected to further reactions to introduce the acetaldehyde group . Another method includes the acetalization of catechol with aldehydes or ketones using catalysts such as HY zeolite .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for large-scale synthesis. For instance, the acetalization and ketalization reactions using HY zeolite as a catalyst have shown high conversion and selectivity under mild conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole-4-acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anti-tumor properties.
Medicine: Derivatives of 1,3-benzodioxole have shown promise as cyclooxygenase inhibitors and cytotoxic agents.
Industry: It is used in the production of pesticides and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-4-acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, derivatives of 1,3-benzodioxole have been shown to inhibit the thioredoxin system, leading to oxidative stress and apoptosis in cancer cells . Additionally, some derivatives act as auxin receptor agonists, promoting root growth in plants by enhancing auxin-related signaling responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the acetaldehyde group.
1,4-Benzodioxine: A similar compound with a different ring structure.
Methylenedioxybenzene: A compound with a similar methylenedioxy functional group.
Uniqueness
1,3-Benzodioxole-4-acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct chemical reactivity and potential biological activities. Its derivatives have shown significant promise in various scientific and industrial applications, making it a compound of considerable interest .
Properties
CAS No. |
62208-87-1 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-4-yl)acetaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,5H,4,6H2 |
InChI Key |
FUCSPKRFPKVOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-Ethoxy-1-phenyl-1h-pyrrolo[3,2-b]pyridine](/img/structure/B8711990.png)





![2-[4-(1H-1,3-benzodiazol-2-ylsulfanyl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8712033.png)


